3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne
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Overview
Description
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfur-containing methylsulfanyl group. This compound is part of the broader class of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a suitable dihalide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. general principles of alkyne synthesis and thiol-alkylation reactions can be applied on a larger scale with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne involves its interaction with molecular targets through its functional groups:
Molecular Targets: The alkyne group can participate in cycloaddition reactions, while the methylsulfanyl group can interact with nucleophiles or electrophiles.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trimethyl-1-hept-5-en-1-yne: Lacks the methylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3,3,6-Trimethyl-1-(methylsulfanyl)heptane: Lacks the alkyne group, reducing its ability to participate in cycloaddition reactions.
Properties
CAS No. |
63303-57-1 |
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Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
3,3,6-trimethyl-1-methylsulfanylhept-5-en-1-yne |
InChI |
InChI=1S/C11H18S/c1-10(2)6-7-11(3,4)8-9-12-5/h6H,7H2,1-5H3 |
InChI Key |
WCWVMNLLRWFJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C#CSC)C |
Origin of Product |
United States |
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